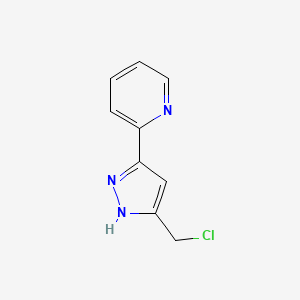

2-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine

描述

2-(5-(Chloromethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound featuring a pyridine ring linked to a pyrazole moiety substituted with a chloromethyl group (-CH2Cl) at the 5-position. This structure combines the electron-deficient pyridine ring with a reactive chloromethyl group, making it a versatile intermediate in coordination chemistry and pharmaceutical synthesis.

The chloromethyl group enhances electrophilicity, facilitating nucleophilic substitution reactions, which distinguishes it from analogs with non-halogenated substituents.

属性

IUPAC Name |

2-[5-(chloromethyl)-1H-pyrazol-3-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-6-7-5-9(13-12-7)8-3-1-2-4-11-8/h1-5H,6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKHKYXPUIZIOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NNC(=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Pyridine Functionalization

The pyridine core is generally functionalized at the 2-position to allow coupling with the pyrazole ring. Literature reports the use of 2-(chloromethyl)pyridine derivatives as key intermediates. For example, 2-(chloromethyl)pyridine hydrochloride is used as a precursor for pyrazolyl ligands, synthesized by nucleophilic substitution reactions with pyrazole derivatives under inert atmosphere and anhydrous conditions.

Chloromethylation of the Pyrazole Ring

The chloromethyl group is introduced at the 5-position of the pyrazole ring using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate. This reaction is typically carried out in the presence of a base (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like DMF or acetonitrile. The chloromethylation proceeds under controlled temperature to avoid side reactions.

Detailed Synthetic Route Example

A representative laboratory synthesis involves:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Pyrazole ring formation | Condensation of hydrazine with α,β-unsaturated carbonyl compound under acidic/basic conditions | Formation of 1H-pyrazole intermediate |

| 2 | Coupling to pyridine | Nucleophilic substitution of 2-(chloromethyl)pyridine with pyrazole derivative, base (K₂CO₃), solvent (DMF) | Formation of 2-(pyrazol-3-yl)pyridine |

| 3 | Chloromethylation | Reaction with chloromethyl methyl ether or chloromethyl chloroformate, base (NaH or K₂CO₃), inert atmosphere, 0–100 °C | Introduction of chloromethyl group at pyrazole 5-position |

| 4 | Salt formation (optional) | Treatment with HCl | Formation of hydrochloride salt for purification |

This sequence can be adapted for industrial scale with continuous flow reactors to improve yield and reproducibility.

Alternative and Related Methods

Multi-step One-Pot Processes: Patents describe processes for preparing related chloromethylated pyridine derivatives via multi-step reactions without intermediate isolation. For example, reacting 2-chloro-5-aminomethyl-pyridine with formic acid, followed by alkylation and treatment with aqueous alkali hydroxide solutions, achieves high yields and purity without isolating intermediates.

Catalytic Synthesis: Recent advances in catalytic methods for pyrazolo-pyridine derivatives involve metal-organic frameworks as catalysts to promote condensation and cyclization steps under mild conditions, enhancing efficiency and selectivity.

Analytical Characterization

Critical techniques to confirm the structure and purity of this compound include:

- NMR Spectroscopy: ^1H NMR signals for pyrazole protons appear at δ 6.5–7.5 ppm; chloromethyl protons show singlets near δ 4.5–5.0 ppm.

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and isotopic pattern.

- Infrared (IR) Spectroscopy: C–Cl stretching vibrations observed around 600–800 cm⁻¹.

Summary Table of Preparation Methods

Research Findings and Notes

The multi-step one-pot processes enable efficient synthesis of chloromethylated pyridine derivatives with minimal purification steps, which can be adapted for the target compound by modifying the pyrazole substituent.

The chloromethylation step is critical and requires careful control of reaction parameters to avoid over-chlorination or decomposition of sensitive pyrazole rings.

Catalytic methods using nano-magnetic metal-organic frameworks have shown promise in related pyrazolo-pyridine syntheses, potentially offering greener and more sustainable routes.

Analytical data confirm the structural integrity of the compound, with NMR and IR spectra providing clear signatures of the chloromethyl and heterocyclic moieties.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the chloromethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction of the compound can yield various derivatives, depending on the reducing agent used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products

Oxidation: Aldehydes, carboxylic acids.

Reduction: Alcohols, amines.

Substitution: Various substituted pyrazole-pyridine derivatives.

科学研究应用

Medicinal Chemistry

2-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine has shown promise in drug development due to its potential therapeutic properties:

- Anticancer Activity : Studies have indicated that derivatives of this compound can inhibit tumor growth in various cancer cell lines. For example, related pyrazole derivatives have demonstrated cytotoxic effects against HeLa (cervical cancer) and Caco-2 (colon cancer) cells, with IC50 values indicating effective dosage levels for inhibiting cell proliferation.

- Antibacterial Properties : Structural analogs of this compound have exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Certain derivatives have shown minimum inhibitory concentrations (MIC) in the nanomolar range against pathogens like Staphylococcus aureus and Escherichia coli.

Agricultural Applications

The compound is also being explored for its potential use in agriculture:

- Agrochemicals : Due to its biological activity, it may serve as a lead compound for developing new agrochemicals targeting pests and diseases affecting crops. Its ability to interact with biological systems makes it a candidate for herbicides or fungicides.

Material Science

In material science, compounds similar to this compound are being investigated for their properties in polymer chemistry:

- Polymer Additives : The chloromethyl group can facilitate cross-linking in polymer matrices, potentially enhancing the mechanical properties of materials used in various industrial applications.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with pyrazole compounds, including:

| Study Focus | Findings |

|---|---|

| Antitumor Activity | Inhibition of tumor growth in HeLa and Caco-2 cells with specific IC50 values reported. |

| Antibacterial Activity | Significant antibacterial effects against Staphylococcus aureus and Escherichia coli observed. |

| Agrochemical Development | Potential as a lead compound for new herbicides or fungicides targeting agricultural pests. |

作用机制

The mechanism of action of 2-(5-(chloromethyl)-1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyrazole and pyridine rings contribute to the compound’s binding affinity and specificity.

相似化合物的比较

Structural Analogs with Varying Substituents

Key structural analogs differ in substituents on the pyrazole or pyridine rings. Examples include:

Key Observations :

- Chloromethyl vs. Methyl : The chloromethyl group increases reactivity compared to methyl, enabling cross-coupling or alkylation reactions. Methyl-substituted analogs (e.g., 2-(5-methyl-1H-pyrazol-3-yl)pyridine) are less electrophilic but more stable, favoring applications in ligand design .

- Pyridine vs. Pyrimidine : Pyrimidine analogs (e.g., 5-(chloromethyl)-2-phenylpyrimidine) exhibit higher melting points due to enhanced hydrogen bonding , while pyridine derivatives are more electron-deficient, influencing catalytic activity .

Functional Analogues in Coordination Chemistry

Pyrazole-pyridine ligands are pivotal in forming metal complexes. For example:

- 2-(1H-pyrazol-1-yl)-6-(1H-pyrazol-3-yl)pyridine (pzpypzH) : Forms trinuclear copper complexes for selective alcohol oxidation . The absence of a chloromethyl group in pzpypzH reduces steric hindrance, enabling efficient metal coordination.

- Aqua(4-nitrophthalato)bis[2-(1H-pyrazol-3-yl)pyridine]manganese(II) : Exhibits MnN4O2 coordination geometry with π-π stacking interactions . Chloromethyl substitution could alter ligand flexibility or redox properties.

生物活性

2-(5-(Chloromethyl)-1H-pyrazol-3-yl)pyridine is a heterocyclic compound that combines a pyridine ring with a pyrazole moiety. Its unique structure, characterized by the presence of a chloromethyl group, enhances its reactivity and potential biological activity. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_8H_8ClN_3, with a molecular weight of approximately 193.64 g/mol. The compound's structure is pivotal in determining its biological activity, particularly its interactions with various biological targets.

Biological Activity Overview

Preliminary studies have indicated that compounds structurally similar to this compound exhibit significant biological activities. These include:

- Antimicrobial Activity : Similar compounds have shown efficacy against a range of bacterial and fungal pathogens.

- Anticancer Properties : Some derivatives have been evaluated for their ability to inhibit cancer cell proliferation, showcasing potential as anticancer agents.

- Anti-inflammatory Effects : The pyrazole nucleus is known for its anti-inflammatory properties, which may extend to this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyrazole Ring : Utilizing hydrazine derivatives and suitable carbonyl compounds.

- Chloromethylation : Introducing the chloromethyl group through electrophilic substitution.

- Pyridine Formation : Completing the structure through cyclization reactions.

Anticancer Activity

Research has demonstrated that derivatives of pyrazole compounds can exhibit potent anticancer activity. For example, a study found that certain pyrazole derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating significant antiproliferative effects .

| Compound | Target Cell Line | IC50 Value (µM) |

|---|---|---|

| Compound A | Human Colon Cancer (HT-29) | 0.92 |

| Compound B | Human Lung Cancer (A549) | 1.25 |

| Compound C | Breast Cancer (MCF-7) | 0.75 |

Antimicrobial Studies

Compounds similar to this compound have been tested for antimicrobial properties. In one study, a series of chloromethylated pyrazoles demonstrated strong inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 4 to 64 µg/mL .

Anti-inflammatory Effects

Another study highlighted the anti-inflammatory potential of pyrazole derivatives. The compounds were tested in vivo using carrageenan-induced edema models, showing comparable effects to standard anti-inflammatory drugs like indomethacin .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。